
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for a range of neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and has been shown to be effective in preclinical studies for the treatment of addiction, anxiety, and other conditions.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide works by inhibiting an enzyme in the brain called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide increases the concentration of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including increasing the concentration of GABA in the brain, reducing the risk of seizures, and reducing anxiety and addiction-related behaviors. N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide for lab experiments is its high purity and consistent quality, which makes it easier to control for variables and ensure accurate results. However, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be expensive to produce, which can limit its availability for use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, including further studies on its efficacy and safety in the treatment of neurological disorders, as well as investigations into its potential use in other areas such as pain management and sleep disorders. Additionally, research could explore the development of new derivatives of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide that may have improved efficacy or reduced side effects.
Métodos De Síntesis
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to ensure the production of a high-quality product.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been the subject of extensive scientific research, with studies focused on its potential therapeutic applications in a range of neurological disorders. Some of the areas where N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has shown promise include addiction, anxiety, and epilepsy.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-17(8-6-11)9-13(18)16-14(2,10-15)12-3-4-12/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSVFMLANIIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

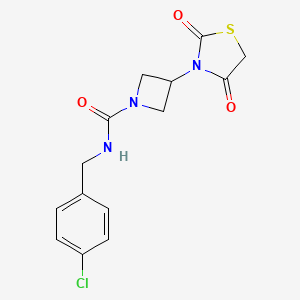
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
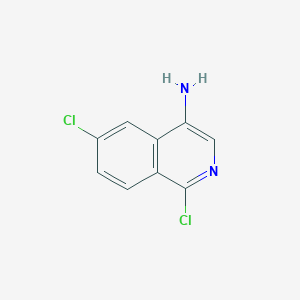
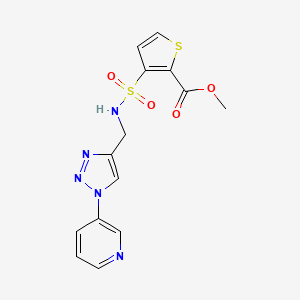
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
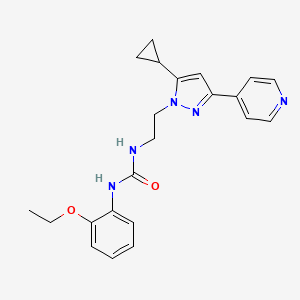
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
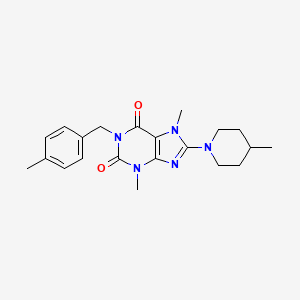
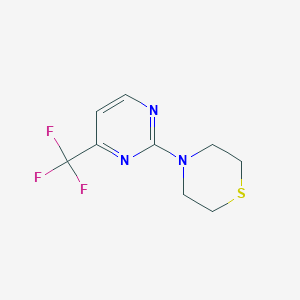
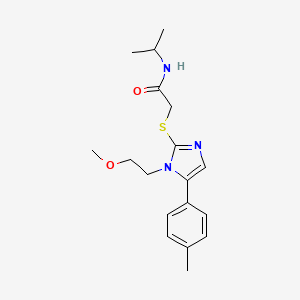
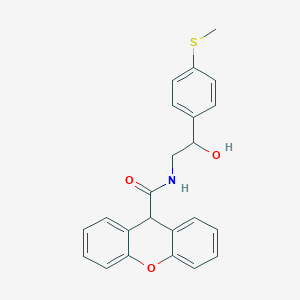


![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)